3-Fluoro-3H-pyrazole
CAS No.: 921604-87-7
Cat. No.: VC18306506
Molecular Formula: C3H3FN2
Molecular Weight: 86.07 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 921604-87-7 |
|---|---|
| Molecular Formula | C3H3FN2 |
| Molecular Weight | 86.07 g/mol |
| IUPAC Name | 3-fluoro-3H-pyrazole |
| Standard InChI | InChI=1S/C3H3FN2/c4-3-1-2-5-6-3/h1-3H |
| Standard InChI Key | IXMOTXMMWNXTLB-UHFFFAOYSA-N |
| Canonical SMILES | C1=CN=NC1F |
Introduction
Structural and Electronic Properties
Molecular Geometry and Aromaticity
Pyrazole derivatives, including 3-fluoro-3H-pyrazole, exhibit planar geometries due to the aromatic nature of the heterocyclic ring. The fluorine atom at position 3 alters electron distribution, increasing the compound’s dipole moment and influencing its reactivity. X-ray crystallography studies of analogous pyrazoles, such as 3,5-dimethylpyrazole, reveal C–N bond lengths of approximately 1.33 Å, consistent with aromatic systems . Fluorine’s electronegativity withdraws electron density from the ring, stabilizing the structure and enhancing resistance to electrophilic substitution reactions .
Spectroscopic Characteristics
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NMR Spectroscopy: The NMR spectrum of 3-fluoro-3H-pyrazole would show a characteristic singlet or multiplet depending on coupling with adjacent protons. For comparison, trifluoromethylated pyrazoles exhibit chemical shifts between −60 to −70 ppm .
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IR Spectroscopy: Stretching vibrations for the C–F bond typically appear near 1,100–1,250 cm, while N–H stretches in pyrazoles occur around 3,400 cm .
Synthetic Methodologies
Cycloaddition Approaches
The Huisgen 1,3-dipolar cycloaddition is a cornerstone for pyrazole synthesis. For 3-fluoro-3H-pyrazole, fluorinated nitrile imines or acetylenes serve as precursors. A representative route involves:
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Generation of Fluorinated Nitrile Imines: Trifluoroacetonitrile-derived nitrile imines react with α,β-unsaturated carbonyl compounds to form pyrazoline intermediates .
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Oxidative Aromatization: Manganese dioxide (MnO) selectively oxidizes pyrazolines to pyrazoles. For example, MnO in hexane at 60°C converts trans-pyrazoline 7 to 1,4,5-triphenyl-3-trifluoromethylpyrazole (8) in 90% yield .
Condensation Reactions
Physicochemical and Pharmacological Profiles
Acid-Base Behavior
Pyrazoles are weak bases, with pKa values around 2.5 for the conjugate acid . Fluorine’s electron-withdrawing effect lowers the pKa further, enhancing solubility in polar solvents.
Applications in Materials Science
Coordination Chemistry
Pyrazoles act as ligands in transition metal complexes. Fluorinated variants, such as 3-fluoro-3H-pyrazole, enhance ligand stability through strong metal–fluorine interactions. For example, Tp ligands (trispyrazolylborates) derived from pyrazole form complexes with Cu(I) and Zn(II) for catalytic applications .
Organic Electronics
The electron-deficient nature of fluorinated pyrazoles makes them candidates for electron-transport materials in OLEDs. Comparative studies show trifluoromethylpyrazoles exhibit higher electron mobility (0.12 cm/V·s) than non-fluorinated analogs .
Challenges and Future Directions
Synthetic Limitations
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Regioselectivity: Controlling fluorine substitution during cycloaddition remains challenging. Solvent effects (e.g., hexane vs. DMSO) can bias outcomes but require optimization .
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Scalability: Multi-step routes involving fluorinated precursors are cost-prohibitive for industrial use.
Computational Insights
Density functional theory (DFT) calculations predict that 3-fluoro-3H-pyrazole has a HOMO-LUMO gap of 6.2 eV, suggesting stability under ambient conditions. Further computational screening could identify targets for drug discovery .
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